molecular formula C13H15ClN2O5 B13954026 Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate CAS No. 56395-51-8

Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate

Cat. No.: B13954026
CAS No.: 56395-51-8
M. Wt: 314.72 g/mol
InChI Key: HQNNPPIMYIDPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate is an organic compound with the molecular formula C12H13ClN2O5. This compound is known for its unique chemical structure, which includes a chloro-nitrophenyl group and an ethoxyacrylate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate typically involves the reaction of 2-chloro-5-nitroaniline with ethyl 3-ethoxyacrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different oxidation states of the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various oxidation states of the nitro group.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-chloro-5-nitrophenyl)imino]-3-methoxypropionate
  • Ethyl 4-chloro-2-[(2-methyl-3-nitrophenyl)hydrazono]-3-oxobutanoate

Uniqueness

Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-nitrophenyl group and ethoxyacrylate moiety make it a versatile compound for various applications in research and industry.

Properties

CAS No.

56395-51-8

Molecular Formula

C13H15ClN2O5

Molecular Weight

314.72 g/mol

IUPAC Name

ethyl 3-(2-chloro-5-nitroanilino)-3-ethoxyprop-2-enoate

InChI

InChI=1S/C13H15ClN2O5/c1-3-20-12(8-13(17)21-4-2)15-11-7-9(16(18)19)5-6-10(11)14/h5-8,15H,3-4H2,1-2H3

InChI Key

HQNNPPIMYIDPEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.